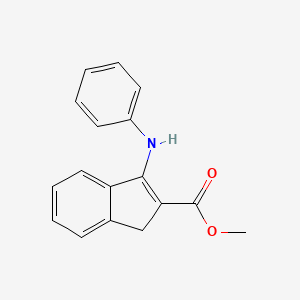![molecular formula C23H31NO2 B14383492 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol CAS No. 89646-38-8](/img/structure/B14383492.png)
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol is a complex organic compound that features a piperidine ring, a diphenyl moiety, and a butane-1,4-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the diphenyl moiety and the butane-1,4-diol backbone. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diphenyl Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Butane-1,4-diol Backbone: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and diphenyl moiety play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diphenyl-2-(piperidin-1-yl)ethanol
- 1,1-Diphenyl-2-(piperidin-1-yl)ethane
Uniqueness
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol is unique due to its combination of a piperidine ring, diphenyl moiety, and butane-1,4-diol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89646-38-8 |
|---|---|
Formule moléculaire |
C23H31NO2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1,1-diphenyl-2-(1-piperidin-1-ylethyl)butane-1,4-diol |
InChI |
InChI=1S/C23H31NO2/c1-19(24-16-9-4-10-17-24)22(15-18-25)23(26,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19,22,25-26H,4,9-10,15-18H2,1H3 |
Clé InChI |
VRCKOFFIUPQZMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

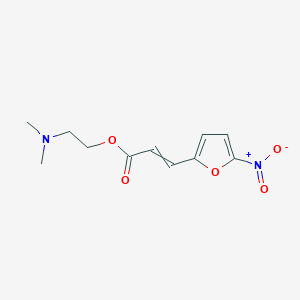

![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
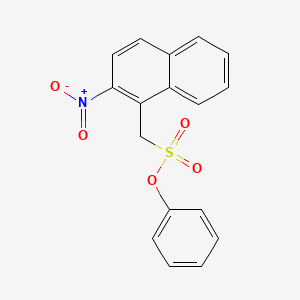


![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
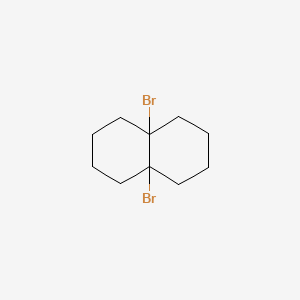
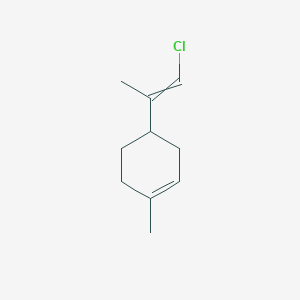
![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)

